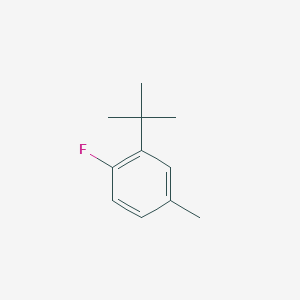
3-Tert-butyl-4-fluorotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Tert-butyl-4-fluorotoluene is an organic compound that belongs to the class of aromatic fluorides It is characterized by the presence of a tert-butyl group and a methyl group attached to a benzene ring, with a fluorine atom substituting one of the hydrogen atoms on the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-fluorotoluene can be achieved through several methods. One common approach involves the fluorination of 2-tert-Butyl-4-methylphenol using a fluorinating agent such as tetrabutylammonium fluoride (TBAF). The reaction typically occurs under mild conditions, with the fluorinating agent facilitating the substitution of the hydroxyl group with a fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-Tert-butyl-4-fluorotoluene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Phenolic or quinone derivatives.
Reduction: Hydrocarbon derivatives with the fluorine atom replaced by hydrogen.
科学的研究の応用
3-Tert-butyl-4-fluorotoluene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Tert-butyl-4-fluorotoluene involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. Pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, altering their activity and downstream signaling pathways.
Membrane Interaction: The compound may integrate into cell membranes, affecting their fluidity and function.
類似化合物との比較
Similar Compounds
2-tert-Butyl-4-methylphenol: Similar structure but with a hydroxyl group instead of a fluorine atom.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups and a hydroxyl group.
2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups and a methyl group, with a hydroxyl group.
Uniqueness
3-Tert-butyl-4-fluorotoluene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in applications where these properties are advantageous .
特性
分子式 |
C11H15F |
|---|---|
分子量 |
166.23 g/mol |
IUPAC名 |
2-tert-butyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C11H15F/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7H,1-4H3 |
InChIキー |
BEDOFFVZLFLNPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)F)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
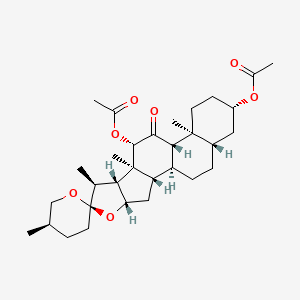
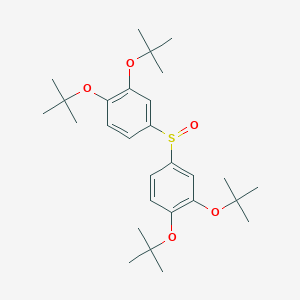
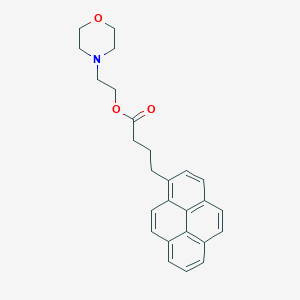
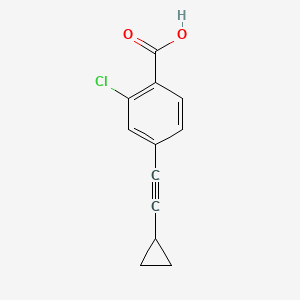
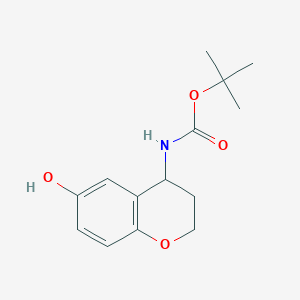
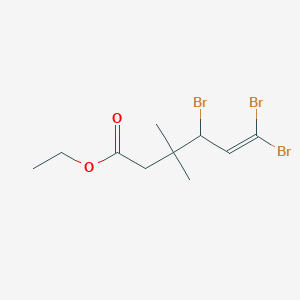
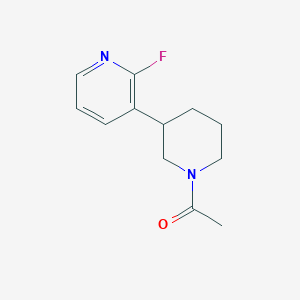
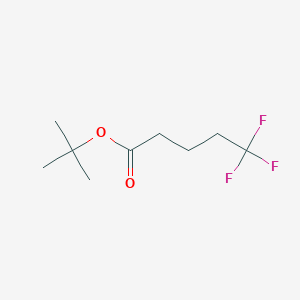
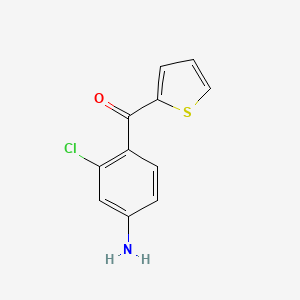
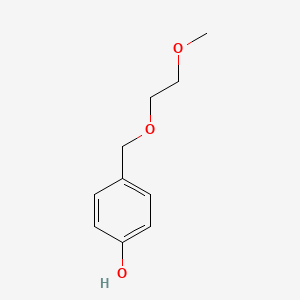
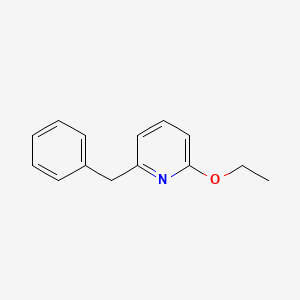
![4-[N-imidazoyl]benzonitrile](/img/structure/B8486932.png)
![N-{2-[(5-bromofuran-2-yl)formamido]ethyl}acetamide](/img/structure/B8486943.png)

